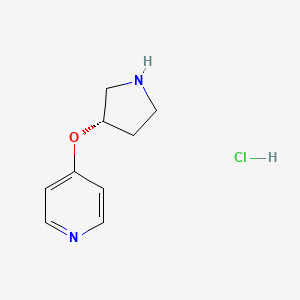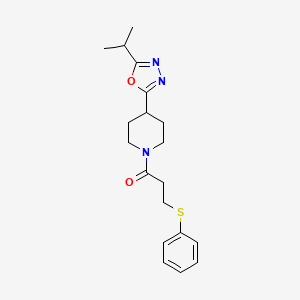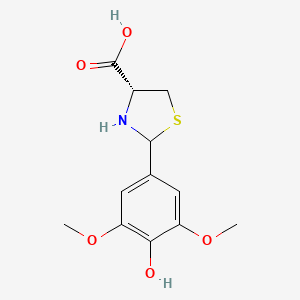
(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O It is a derivative of pyridine, featuring a pyrrolidine ring attached to the pyridine core via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals or other specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(Pyrrolidin-3-yloxy)pyridine hydrochloride
- (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine hydrochloride
- (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride
Uniqueness
(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is unique due to the position of the pyrrolidine ring on the pyridine core. This structural feature can influence its reactivity and binding properties, making it distinct from other similar compounds. The specific arrangement of atoms can result in different biological activities and applications, highlighting the importance of structural variation in chemical research.
Eigenschaften
IUPAC Name |
4-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h1-2,4-5,9,11H,3,6-7H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVISUMSUTIGTRO-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2563886.png)
![N1-(2-chlorobenzyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2563887.png)
![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide](/img/structure/B2563888.png)
![4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2563889.png)

![7-cyclopentyl-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2563894.png)
![1-[3-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propanoyl]piperazine-2-carbonitrile](/img/structure/B2563895.png)

![2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2563899.png)
![[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid](/img/structure/B2563901.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B2563907.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide](/img/structure/B2563908.png)
![4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563909.png)
